Metoprolol

概要

説明

Metoprolol is a selective beta-1 adrenergic receptor blocker commonly used in the treatment of cardiovascular conditions such as hypertension, angina, and heart failure . It is available in various formulations, including this compound tartrate and this compound succinate, which differ in their release profiles and clinical applications . This compound was first synthesized in 1969 and has since become one of the most widely prescribed beta-blockers globally .

作用機序

Target of Action

Metoprolol is a selective β1 receptor blocker medication . It primarily targets the β1-adrenergic receptors, which are located in the heart . These receptors play a crucial role in regulating heart rate and contractility.

Mode of Action

This compound works by blocking the effects of certain neurotransmitters, specifically adrenaline and noradrenaline . It does this by selectively binding to and antagonizing β1-adrenergic receptors in the body . This interaction results in a decrease in heart rate and contractility, reducing the workload on the heart .

Biochemical Pathways

This compound is metabolized primarily by the cytochrome P450 enzyme CYP2D6, and to a lesser extent by CYP3A4, CYP2B6, and CYP2C9 . The major oxidative pathways include O-demethylation to O-demethylthis compound and its further oxidation to the corresponding this compound phenylacetate, N-dealkylation to N-deisopropylthis compound, and α-hydroxylation to α-OH-metoprolol .

Pharmacokinetics

This compound is well absorbed orally, but its bioavailability is around 50% due to extensive first-pass metabolism . It has a large volume of distribution (> 200L) and a half-life of 3-7 hours . This compound is mostly excreted in the urine as unchanged drug and metabolites .

Result of Action

The action of this compound results in a slower heart rate and reduced force of contraction . This leads to a decrease in blood pressure and relief from symptoms of conditions such as hypertension, angina, and tachycardia .

Action Environment

The action of this compound can be influenced by environmental factors such as co-administered drugs . For instance, the metabolism of this compound can vary widely among patients, often as a result of hepatic impairment or CYP2D6 polymorphism . Furthermore, the Predicted Environmental Concentration (PEC) / Predicted No Effect Concentration (PNEC) ratio for this compound is 0.34, indicating that its use presents a low risk to the environment .

生化学分析

Biochemical Properties

Metoprolol interacts with various enzymes, proteins, and other biomolecules. The primary metabolic pathway for this compound involves the CYP2D6 enzyme . This compound’s effectiveness in treating hypertension can be predicted by urinary metabolites .

Cellular Effects

This compound influences cell function by altering the levels of many gut microbiota-dependent metabolites, including hydroxyhippuric acid, hippuric acid, and methyluric acid . These changes can impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it interacts with the CYP2D6 enzyme, which is involved in its metabolic pathway .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For example, urinary this compound metabolite ratios can indicate patient CYP2D6 genotypes . This information can provide insight into the drug’s stability, degradation, and long-term effects on cellular function.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with the CYP2D6 enzyme, which plays a crucial role in its metabolism . Changes in the levels of this compound can affect metabolic flux or metabolite levels.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of metoprolol typically involves the reaction of 4-(2-methoxyethyl)phenol with epichlorohydrin to form an epoxide intermediate. This intermediate is then reacted with isopropylamine in the presence of a Lewis acid to yield this compound . The reaction conditions generally include temperatures ranging from 0°C to 25°C and reaction times of 15-20 hours .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to optimize yield and purity. Quality control measures, such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), are employed to ensure the consistency and safety of the final product .

化学反応の分析

Types of Reactions

Metoprolol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Oxidation: This compound can be oxidized to form α-hydroxythis compound, a major metabolite.

Reduction: Reduction reactions are less common but can occur under specific conditions.

Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the methoxyethyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like sodium methoxide are often employed.

Major Products

The major products formed from these reactions include α-hydroxythis compound and various substituted derivatives, depending on the specific reagents and conditions used .

科学的研究の応用

Metoprolol has a wide range of scientific research applications:

類似化合物との比較

Similar Compounds

Propranolol: A non-selective beta-blocker used for similar indications but with a broader range of side effects.

Bisoprolol: Similar to this compound but with higher beta-1 selectivity and fewer central nervous system side effects.

Uniqueness

This compound’s uniqueness lies in its balance of efficacy and safety. It offers selective beta-1 blockade with minimal beta-2 receptor interaction, reducing the risk of bronchoconstriction and other side effects associated with non-selective beta-blockers . Additionally, its availability in both immediate-release and extended-release formulations provides flexibility in clinical use .

特性

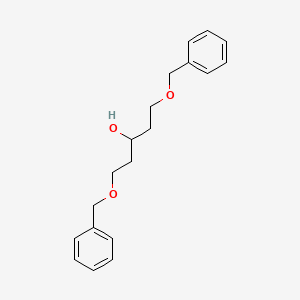

IUPAC Name |

1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO3/c1-12(2)16-10-14(17)11-19-15-6-4-13(5-7-15)8-9-18-3/h4-7,12,14,16-17H,8-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUBSYMUCCVWXPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=C(C=C1)CCOC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2023309 | |

| Record name | Metoprolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Metoprolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001932 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

398ºC (estimate) | |

| Record name | Metoprolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00264 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Solubility |

Soluble (tartrate form), Solubility (mg/ml) @ 25 °C: water >1000; methanol >500; chloroform 496; acetone 1.1; acetonitrile 0.89; hexane 0.001; UV max (water): 223 nm (E 23400) /Tartrate/ | |

| Record name | Metoprolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00264 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | METOPROLOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6531 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Metoprolol is a beta-1-adrenergic receptor inhibitor specific to cardiac cells with negligible effect on beta-2 receptors. This inhibition decreases cardiac output by producing negative chronotropic and inotropic effects without presenting activity towards membrane stabilization nor intrinsic sympathomimetics., Beta-adenoreceptor blocking property the amount of beta1 and beta2 effect depends on the cardioselectivity of the drug. Decreased automaticity. Reduced conduction velocity and increased refractoriness in accessory bundles (Wolff- Parkinson-White syndrome). /Class II- beta-Blocking Agents/, At low doses, metoprolol is a selective inhibitor of beta 1-adrenergic receptors. Like propranolol, metoprolol inhibits response to adrenergic stimuli by competitively blocking b1-adrenergic receptors within the myocardium. Unlike propranolol, however, metoprolol blocks b2-adrenergic receptors within bronchial and vascular smooth muscle only in high doses., The precise mechanism of metoprolol's hypotensive action has not been determined. It has been postulated that beta-adrenergic blocking agents reduce blood pressure by blocking peripheral (especially cardiac) adrenergic receptors (decreasing cardiac output), by decreasing sympathetic outflow from the CNS, and/or by suppressing renin release., In the management of angina pectoris, the mechanism of action of metoprolol is thought to be blockage of catecholamine-induced increases in heart rate, velocity and extent of myocardial contraction, and blood pressure, which results in a net decrease in myocardial oxygen consumption., For more Mechanism of Action (Complete) data for METOPROLOL (7 total), please visit the HSDB record page. | |

| Record name | Metoprolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00264 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | METOPROLOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6531 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

51384-51-1, 37350-58-6 | |

| Record name | Metoprolol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51384-51-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metoprolol [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051384511 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metoprolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00264 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Metoprolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Metoprolol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.603 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(isopropylamino)-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.952 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METOPROLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GEB06NHM23 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METOPROLOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6531 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Metoprolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001932 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Metoprolol exert its therapeutic effects?

A1: this compound primarily functions as a cardioselective β1-adrenergic blocking agent. [, , , ] It competitively binds to β1-adrenergic receptors in the heart, effectively blocking the binding of catecholamines like adrenaline and noradrenaline. This antagonism reduces heart rate, myocardial contractility, and ultimately, cardiac output. [, , ]

Q2: What are the implications of this compound's β1-selectivity?

A2: this compound's selectivity for β1-receptors over β2-receptors is clinically significant, particularly at lower doses. This selectivity minimizes potential adverse effects on the lungs and vascular smooth muscle, making it a preferable choice for patients with conditions like asthma or chronic obstructive pulmonary disease (COPD). [, ]

Q3: How does this compound affect blood pressure in hypertensive individuals?

A3: this compound lowers blood pressure primarily by reducing peripheral vascular resistance. [] Although the exact mechanisms remain incompletely understood, reduced renin release from the kidneys and decreased sympathetic nervous system activity likely contribute to its antihypertensive effects. [, , ]

Q4: What are the key pharmacokinetic parameters of this compound?

A4: this compound exhibits a relatively short half-life of approximately 3-4 hours. [, ] Its bioavailability is subject to interindividual variability, influenced by factors such as age, genetic polymorphisms in metabolizing enzymes like cytochrome P450 2D6 (CYP2D6), and variations in intestinal absorption. [, , ]

Q5: How does the route of administration impact this compound's pharmacokinetics?

A5: this compound can be administered intravenously or orally. Intravenous administration results in rapid onset of action, while oral administration leads to slower absorption and a lower peak plasma concentration. [, , ]

Q6: How does this compound's metabolism vary across individuals?

A6: The metabolism of this compound is primarily mediated by CYP2D6, exhibiting significant interindividual variability due to genetic polymorphisms in this enzyme. [, , ] Individuals classified as "poor metabolizers" of CYP2D6 exhibit higher this compound bioavailability and a prolonged drug effect compared to "extensive metabolizers." []

Q7: What are the primary clinical indications for this compound?

A7: this compound is widely prescribed for various cardiovascular conditions, including hypertension, angina pectoris, heart failure, and certain arrhythmias. [, , , ] It is also used prophylactically to reduce the risk of recurrent myocardial infarction and migraine headaches. [, ]

Q8: How does this compound compare to other beta-blockers in clinical practice?

A8: While this compound shares similarities with other beta-blockers, certain characteristics differentiate it. Its cardioselectivity provides a safety advantage in specific patient populations. [, ] Studies comparing this compound to other beta-blockers, such as Atenolol or Bisoprolol, have yielded varying results depending on the specific outcome measures and patient characteristics. [, , , ]

Q9: Is there evidence for this compound's efficacy in reducing infarct size after myocardial infarction?

A9: Research suggests that early intravenous administration of this compound before reperfusion in patients undergoing primary percutaneous coronary intervention (PCI) for ST-segment elevation myocardial infarction (STEMI) can reduce infarct size and improve left ventricular ejection fraction (LVEF). []

Q10: What are the ongoing research areas investigating this compound?

A10: Ongoing research explores this compound's potential in managing conditions like postural orthostatic tachycardia syndrome (POTS) in children and its effects on oxidative stress and endothelial dysfunction. [, ] Researchers are also investigating the role of biomarkers, such as those derived from heart rate variability analysis, in predicting this compound's efficacy. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

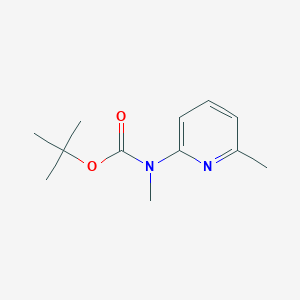

![7-benzyl-1,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one](/img/structure/B7818895.png)